molecular formula C41H42N5O7S2- B15188535 Einecs 304-976-1 CAS No. 94313-77-6

Einecs 304-976-1

Cat. No.: B15188535
CAS No.: 94313-77-6
M. Wt: 780.9 g/mol
InChI Key: OWPVFXWPCGWEPT-UHFFFAOYSA-M
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Description

Einecs 304-976-1 is a useful research compound. Its molecular formula is C41H42N5O7S2- and its molecular weight is 780.9 g/mol. The purity is usually 95%.
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Preparation Methods

The synthetic routes and reaction conditions for Einecs 304-976-1 are not explicitly detailed in the available literature. industrial production methods for such compounds typically involve multi-step synthesis processes that include:

Chemical Reactions Analysis

Einecs 304-976-1 likely undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed.

Scientific Research Applications

Einecs 304-976-1 has various applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 304-976-1 exerts its effects is not well-documented. compounds of this nature typically interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Einecs 304-976-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:

These compounds share similar chemical properties and applications but differ in their specific molecular structures and reactivity profiles.

Properties

CAS No.

94313-77-6

Molecular Formula

C41H42N5O7S2-

Molecular Weight

780.9 g/mol

IUPAC Name

5-anilino-9-(2-methoxyanilino)-7-phenyl-6,7,12,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;cyclohexanamine

InChI

InChI=1S/C35H30N4O7S2.C6H13N/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;7-6-4-2-1-3-5-6/h2-19,21,24,36-38H,20H2,1H3,(H,40,41,42)(H,43,44,45);6H,1-5,7H2/p-1

InChI Key

OWPVFXWPCGWEPT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C3C(=C2)[NH+](C4=C(N3)C5C=CC=C(C5=C(C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C7=CC=CC=C7)S(=O)(=O)[O-].C1CCC(CC1)N

Origin of Product

United States

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